molecular formula C4H4N2S B1598171 Pyridazine-3-thiol CAS No. 28544-77-6

Pyridazine-3-thiol

Cat. No. B1598171
CAS RN: 28544-77-6
M. Wt: 112.16 g/mol
InChI Key: YQQSRZSUGBETRS-UHFFFAOYSA-N
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Description

Pyridazine-3-thiol is a chemical compound with the IUPAC name 3-pyridazinethiol . It has a molecular weight of 112.16 .


Molecular Structure Analysis

The InChI code for Pyridazine-3-thiol is 1S/C4H4N2S/c7-4-2-1-3-5-6-4/h1-3H, (H,6,7) . This indicates that the molecule consists of a pyridazine ring with a thiol group attached.


Chemical Reactions Analysis

While specific chemical reactions involving Pyridazine-3-thiol are not available, pyridazine derivatives have been involved in [3 + n] cycloaddition reactions .


Physical And Chemical Properties Analysis

Pyridazine-3-thiol has a molecular weight of 112.16 .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Anticancer Applications

Pyridazine derivatives, including Pyridazine-3-thiol, have shown potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The stereochemistry and regiochemistry of pyridazine compounds play a crucial role in their biological activity. Their ability to interact with biological targets can be finely tuned, making them suitable candidates for drug design .

Optoelectronics: Fluorescent Materials and Sensors

In the field of optoelectronics, Pyridazine-3-thiol derivatives can be utilized as fluorescent materials due to their electronic properties. They can serve as sensors, providing valuable applications in the development of new materials that respond to environmental stimuli .

Molecular Recognition

The unique physicochemical properties of Pyridazine-3-thiol, such as weak basicity and high dipole moment, make it an excellent candidate for molecular recognition processes. These properties facilitate π-π stacking interactions and robust dual hydrogen-bonding capacity, which are essential in drug-target interactions .

Drug Discovery: Physicochemical Property Optimization

Pyridazine-3-thiol’s inherent polarity and low cytochrome P450 inhibitory effects make it a valuable compound in drug discovery. Its potential to reduce interaction with the cardiac hERG potassium channel adds additional value in optimizing the physicochemical properties of drug candidates .

Organic Synthesis: [3 + n] Cycloaddition Reactions

The compound plays a significant role in organic synthesis through [3 + n] cycloaddition reactions. These reactions are pivotal in constructing heterocyclic rings, which are a fundamental component in many organic compounds. Pyridazine-3-thiol’s reactivity can lead to the creation of diverse and complex molecular architectures .

Chemical Biology: Enzyme Inhibition

In chemical biology, Pyridazine-3-thiol derivatives can act as enzyme inhibitors. For example, they can be designed to target glutaminase, an enzyme that converts glutamine to glutamate, which is crucial in the altered metabolism of cancer cells .

Safety and Hazards

Pyridazine-3-thiol is classified as having acute toxicity, both oral and dermal, and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Pyridazine derivatives have emerged as structures of interest in heterocyclic chemistry due to their potential applications in medicinal chemistry and optoelectronics . They have been used in organic synthesis and chemical biology for developing drug-like compounds and for the site-selective modification of peptides and proteins . This suggests that Pyridazine-3-thiol and related compounds could have potential future applications in these areas.

Mechanism of Action

Pyridazine-3-thiol, also known as 3(2H)-pyridazinone, belongs to the pyridazine class of organic compounds. It is characterized by a pyridazine ring with a thiol (-SH) functional group attached. This compound has drawn significant interest due to its diverse pharmacological activities .

Action Environment

Environmental factors play a crucial role in Pyridazine-3-thiol’s efficacy and stability. These factors include pH, temperature, humidity, and exposure to light. For instance, degradation under specific conditions could impact its therapeutic potential.

: Dubey, S., & Bhosle, P. A. (2015). Pyridazinone: an important element of pharmacophore possessing a broad spectrum of activity. Medicinal Chemistry Research, 24(9), 3579–3598. Read more

properties

IUPAC Name

1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQSRZSUGBETRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394639
Record name PYRIDAZINE-3-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-3-thiol

CAS RN

28544-77-6
Record name 3-Pyridazinethiol
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Record name PYRIDAZINE-3-THIOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridazine-3-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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